Empenthrin
Overview
Description
Empenthrin, also known as vaporthrin, is a synthetic pyrethroid used in insecticides . It is active against a broad spectrum of flying insects including moths and other pests damaging textiles .
Synthesis Analysis
The synthesis of Empenthrin involves a stereoselective process . Two stereoisomers of Empenthrin were regioselectively labeled with carbon-14 for use in metabolic studies on the characteristic ethynyl alcohol moiety . The synthesis involved a Wittig reaction and esterification with (1R)-cis- and (1R)-trans-chrysanthemoyl chlorides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Empenthrin include the action of ethyl [14C] formate on ethylidenetriphenylphosphorane, a Wittig reaction, and a reaction with ethynylmagnesium bromide .Physical And Chemical Properties Analysis
Empenthrin has a molar mass of 274.404 g·mol−1 . Its density is approximately 0.9965 . The vapor pressure of Empenthrin is 0.01 Pa at 20 °C and 0.0154 Pa at 25 °C .Scientific Research Applications
1. Effects on Pentobarbital Metabolism
Empenthrin, a synthetic pyrethroid, has been studied for its effects on the metabolism of pentobarbital, a type of barbiturate. In mice, empenthrin prolonged pentobarbital-induced sleeping time and inhibited its metabolism in a species-specific manner, suggesting a competitive inhibition of the metabolizing enzymes. However, these effects were not observed in other species, including humans, indicating a unique response in mice (Tsuji et al., 1996).
2. Application as a Mothproofer in Textiles
Empenthrin has been effectively used as a mothproofer for textiles. It demonstrates sufficient efficacy against textile pests such as casemaking clothes moths and black carpet beetles under closed conditions. For example, a d-empenthrin mothproofer strip could control textile pests in a wardrobe for over six months, indicating its practical application in protecting textiles from pest damage (Yoshida et al., 1984).
3. Mode of Entry in Insects
A study examining the mode of entry of empenthrin in insects, specifically houseflies, found that application of the compound to the mesothoracic spiracle led to the quickest knockdown. This suggests that spiracles play a significant role in the entry of vaporized pyrethroids like empenthrin into the insect body, a crucial insight for understanding the effectiveness of such compounds in pest control (Sumita et al., 2016).
4. Stereoselective Synthesis for Metabolic Studies
The stereoselective synthesis of empenthrin has been explored for use in metabolic studies. This involves creating specific isotopic labels on empenthrin molecules to track their transformation and degradation in biological systems, which is vital for understanding its metabolic pathways and potential environmental impact (Kanamaru et al., 1991).
Safety And Hazards
Future Directions
Empenthrin has been developed in the optically active form for practical use . It is hoped that the development of household pyrethroids and their preparations for use in living environments around humans and pets will be achieved in the future by retaining the characteristics of natural pyrethrins .
properties
IUPAC Name |
[(E)-4-methylhept-4-en-1-yn-3-yl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-8-10-13(5)15(9-2)20-17(19)16-14(11-12(3)4)18(16,6)7/h2,10-11,14-16H,8H2,1,3-7H3/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGWDVYLFSETPE-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C(C#C)OC(=O)C1C(C1(C)C)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/C(C#C)OC(=O)C1C(C1(C)C)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058122 | |
Record name | Empenthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Empenthrin | |
CAS RN |
54406-48-3 | |
Record name | Empenthrin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054406483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Empenthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethynyl-2-methylpent-2-enyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMPENTHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K45WEG8WYL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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